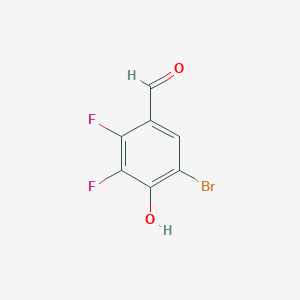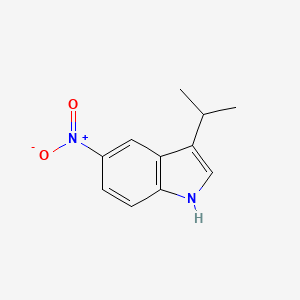
3-(1-Methylethyl)-5-nitro-1H-Indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylethyl)-5-nitro-1H-Indole is an organic compound belonging to the indole family, characterized by a nitro group at the 5-position and an isopropyl group at the 3-position of the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, making them a crucial subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)-5-nitro-1H-Indole typically involves the nitration of an indole precursor followed by the introduction of the isopropyl group. One common method is the nitration of 1H-indole using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. This is followed by Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group at the 3-position .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylethyl)-5-nitro-1H-Indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated indoles: Formed by electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylethyl)-5-nitro-1H-Indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(1-Methylethyl)-5-nitro-1H-Indole involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroindole: Lacks the isopropyl group at the 3-position.
3-Isopropylindole: Lacks the nitro group at the 5-position.
5-Nitro-2-methylindole: Has a methyl group instead of an isopropyl group at the 3-position.
Uniqueness
3-(1-Methylethyl)-5-nitro-1H-Indole is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-nitro-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-6-12-11-4-3-8(13(14)15)5-9(10)11/h3-7,12H,1-2H3 |
InChI-Schlüssel |
CJAQIMCLZZLZAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
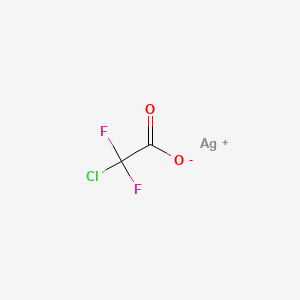
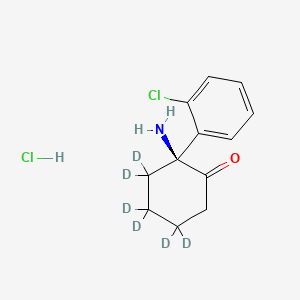
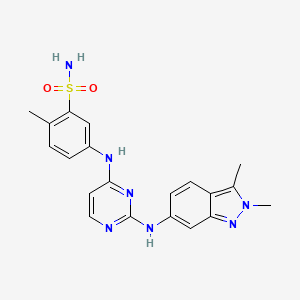
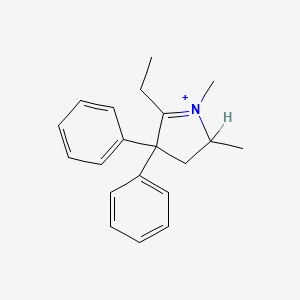
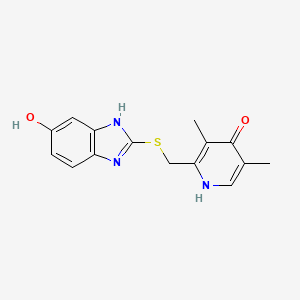
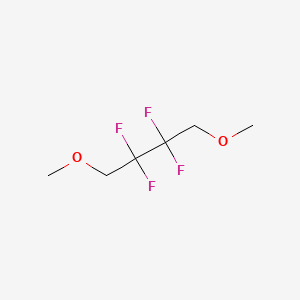
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
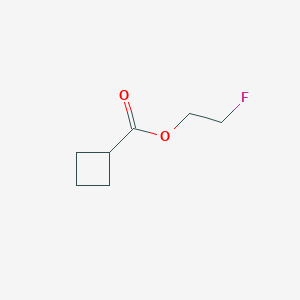
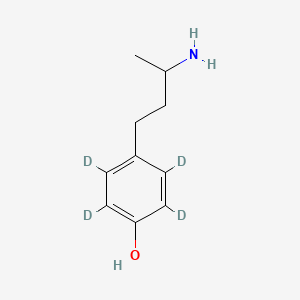
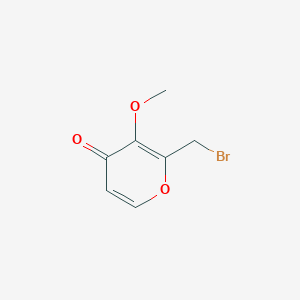
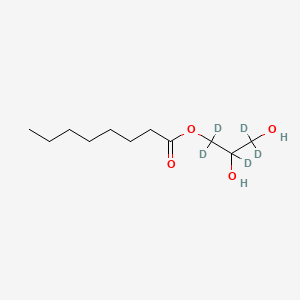
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
